3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

概要

説明

3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, anticonvulsant, and anti-inflammatory properties, supported by relevant data tables and case studies.

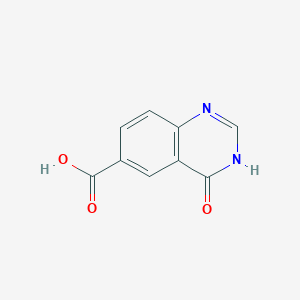

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a fused heterocyclic system that contributes to its biological efficacy. The synthesis typically involves the condensation of anthranilic acid derivatives with various amines under specific conditions, leading to moderate to high yields of the target compound .

Antibacterial Activity

Research indicates that 3,4-dihydro-4-oxoquinazoline derivatives exhibit significant antibacterial activity against a range of pathogens. A study evaluated the minimum inhibitory concentration (MIC) of several derivatives against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antibacterial Activity of 3,4-Dihydro-4-oxoquinazoline Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 5a | 15.63 | Staphylococcus aureus |

| 5c | 1.95 | Staphylococcus aureus |

| 6b | 31.25 | Klebsiella pneumoniae |

| 6c | 31.25 | Salmonella typhimurium |

The compound 5c displayed the most potent antibacterial activity across all tested strains, with MIC values ranging from 1.95 to 7.81 μg/mL . These findings highlight the potential of these compounds as alternatives to conventional antibiotics.

Anticonvulsant Activity

In addition to antibacterial properties, certain derivatives of 3,4-dihydro-4-oxoquinazoline have shown promise as anticonvulsants. A study involving 29 synthesized compounds demonstrated that several exhibited significant anticonvulsant action in animal models.

Table 2: Anticonvulsant Activity in Animal Models

| Compound | Test Used | Activity Observed |

|---|---|---|

| A | Maximal Electroshock (MES) | Significant |

| B | Pentylenetetrazol (PTZ) | Moderate |

| C | Rotorod Test | Low Neurotoxicity |

Nine compounds were identified as having notable anticonvulsant effects, particularly those classified as azaquinazolones . This suggests that structural modifications can enhance therapeutic efficacy while minimizing neurotoxic effects.

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives has also been explored. Compounds derived from the quinazoline structure have been shown to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases.

Case Studies and Clinical Relevance

A notable case study involved the evaluation of a specific derivative in a mouse model of infection, where it demonstrated low clearance rates and high oral bioavailability. This compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating resistant bacterial infections .

Additionally, structural modifications based on structure-activity relationship (SAR) studies have led to the identification of variants with improved pharmacokinetic profiles and enhanced biological activity . These insights are crucial for guiding future drug development efforts.

科学的研究の応用

Anticonvulsant Activity

One of the most notable applications of 3,4-dihydro-4-oxoquinazoline-6-carboxylic acid is its potential as an anticonvulsant agent. Research has shown that derivatives of this compound exhibit significant anticonvulsant properties in animal models. For instance, a study evaluated multiple synthesized compounds for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ). Several derivatives demonstrated effective seizure protection at doses as low as 30 mg/kg, indicating their potential for treating epilepsy .

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |

|---|---|---|---|

| Compound A | 12.3 | 547.5 | 44.5 |

| Compound B | 8.6 | 365.3 | 42.5 |

Anticancer Properties

The quinazoline scaffold, including this compound, has been extensively studied for anticancer activity. Quinazoline derivatives have shown promise in inhibiting various cancer cell lines by targeting specific kinases involved in cancer proliferation and survival pathways . The compound's ability to modulate enzyme activity plays a crucial role in its anticancer effects.

Anti-inflammatory and Antimicrobial Effects

In addition to its anticonvulsant and anticancer properties, this compound exhibits anti-inflammatory and antimicrobial activities. Research indicates that quinazoline derivatives can inhibit pro-inflammatory cytokines and exhibit bactericidal effects against certain pathogens . These properties make it a candidate for developing new therapeutic agents for inflammatory diseases and infections.

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving the administration of various quinazoline derivatives to mice subjected to MES tests, several compounds derived from this compound exhibited significant protective effects against seizures. The study highlighted that the most active compounds had minimal neurotoxic effects compared to standard anticonvulsants like carbamazepine .

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of quinazoline derivatives on different cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis in breast and lung cancer cells through targeted kinase inhibition .

特性

IUPAC Name |

4-oxo-3H-quinazoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARFZQDQEUGANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955570 | |

| Record name | 4-Hydroxyquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33986-75-3 | |

| Record name | 4-Hydroxyquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。